

# Application Notes and Protocols: Preparation of Q-VD-OPh Stock Solution

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## Compound of Interest

Compound Name: Qvd-oph

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This document provides a comprehensive guide to preparing, storing, and using Q-VD-OPh, a potent, cell-permeable, and irreversible pan-caspase inhibitor. These protocols are intended to ensure the stability and efficacy of the inhibitor for reproducible results in apoptosis-related research.

## Introduction

Q-VD-OPh (Quinoline-Val-Asp-Difluorophenoxyethylketone) is a broad-spectrum caspase inhibitor with superior potency and lower toxicity compared to first-generation inhibitors like Z-VAD-FMK.<sup>[1][2][3]</sup> It effectively blocks a wide range of caspases, including caspases-1, -3, -7, -8, -9, -10, and -12, making it a valuable tool for studying apoptosis in both *in vitro* and *in vivo* models.<sup>[3][4][5]</sup> Proper preparation and storage of the stock solution are critical for maintaining its inhibitory activity.

## Quantitative Data Summary

The following table summarizes the key quantitative information for the preparation and use of Q-VD-OPh.

Parameter	Value	Source(s)
Molecular Weight	~513.5 g/mol	[4][6][7]
Appearance	Off-white solid	[4]
Recommended Solvent	High-purity DMSO (>99.9%)	[1][7]
Solubility in DMSO	≥25.67 mg/mL; up to 100 mM	[6]
Recommended Stock Concentration	10 mM - 20 mM	[4][7]
Typical In Vitro Working Concentration	10 - 100 µM	[7]
Recommended In Vivo Dose	20 mg/kg	[7]
Storage of Lyophilized Powder	-20°C to -70°C	[3][7]
Storage of DMSO Stock Solution	-20°C in aliquots	[1][2][7]
Stability of DMSO Stock Solution	At least 6 months	[7]

## Experimental Protocols

### Materials

- Q-VD-OPh powder
- High-purity, anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile, nuclease-free microcentrifuge tubes
- Calibrated micropipettes and sterile tips

### Preparation of a 10 mM Q-VD-OPh Stock Solution

This protocol describes the preparation of a 10 mM stock solution, a commonly used concentration for in vitro studies.

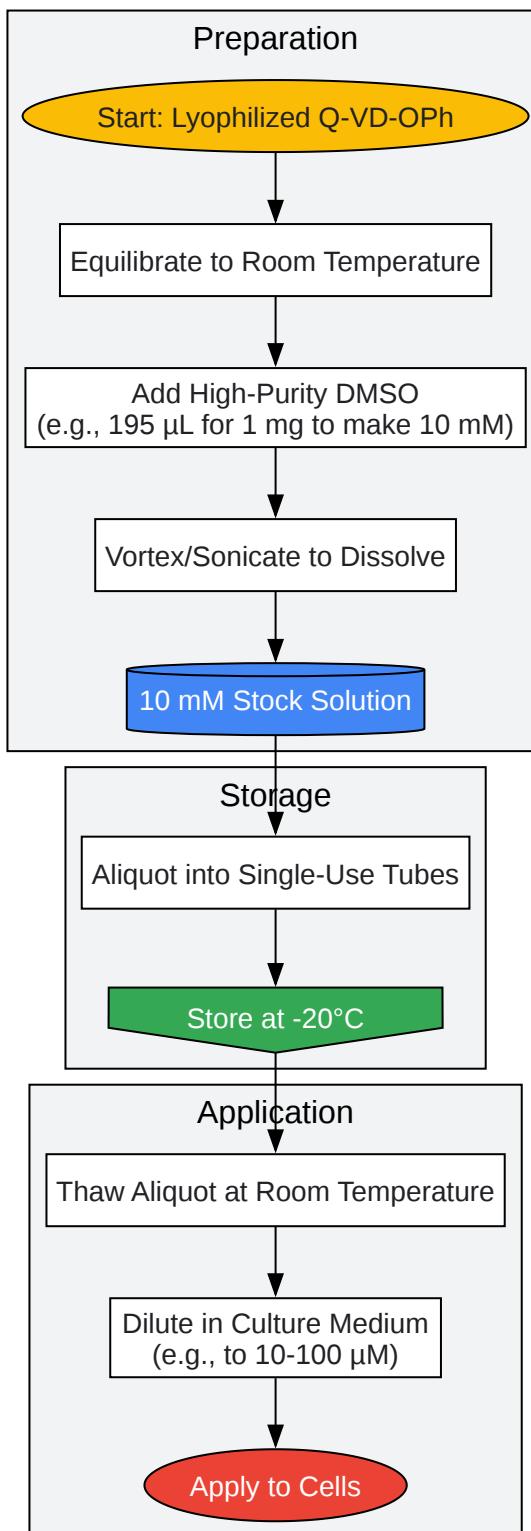
- Equilibration: Allow the vial of lyophilized Q-VD-OPh powder to equilibrate to room temperature before opening to prevent condensation.
- Calculation: To prepare a 10 mM stock solution from 1 mg of Q-VD-OPh (MW ~513.5 g/mol ), the required volume of DMSO is calculated as follows:
  - Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Molarity (mol/L)
  - Volume (μL) = ((0.001 g / 513.5 g/mol ) / 0.010 mol/L) \* 1,000,000 μL/L ≈ 195 μL
- Reconstitution: Aseptically add 195 μL of high-purity DMSO to the vial containing 1 mg of Q-VD-OPh.[1][7]
- Dissolution: Vortex the solution thoroughly to ensure the powder is completely dissolved. If necessary, gentle warming to 37°C or brief sonication can aid dissolution.[6][8]
- Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the inhibitor, dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes.[1][7]
- Storage: Store the aliquots at -20°C, where they are stable for at least 6 months.[7]

## Use in Cell Culture

- Thawing: When ready to use, thaw a single aliquot of the Q-VD-OPh stock solution at room temperature.
- Dilution: Dilute the 10 mM stock solution directly into the cell culture medium to achieve the desired final working concentration (typically 10-100 μM).[7]
- DMSO Concentration Control: It is crucial to maintain a low final concentration of DMSO in the cell culture to prevent solvent-induced toxicity. The final DMSO concentration should not exceed 0.2-1.0%. [1][7] For example, a 1:1000 dilution of a 10 mM stock solution to achieve a 10 μM final concentration results in a final DMSO concentration of 0.1%.

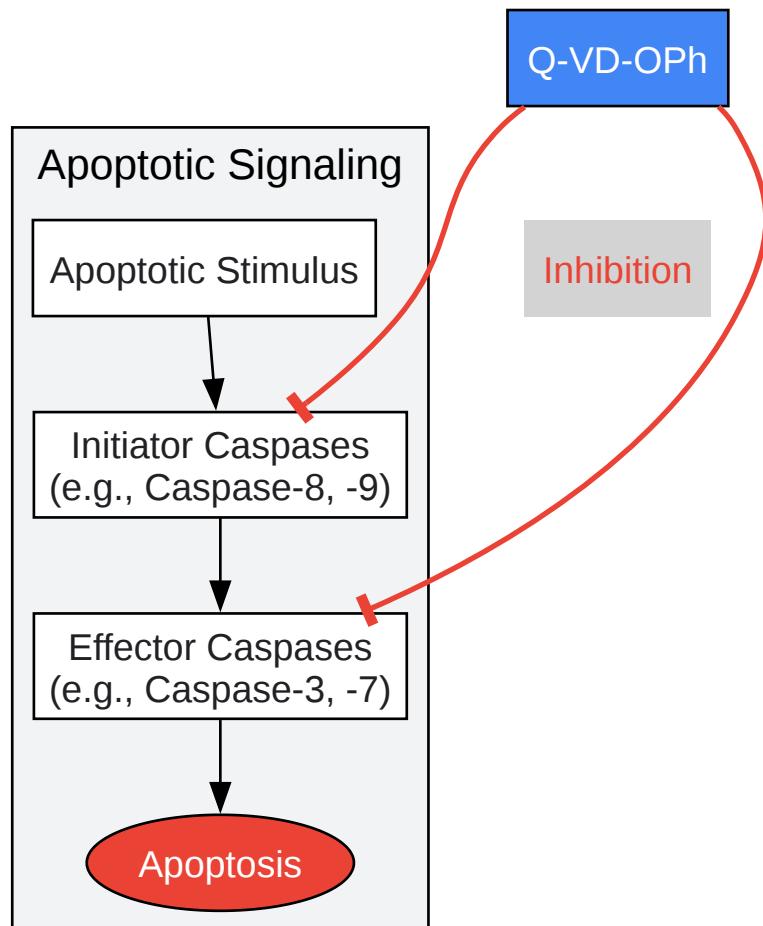
## Diagrams

## Q-VD-OPh Stock Solution Preparation Workflow

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Caption: Workflow for preparing and using Q-VD-OPh stock solution.

## Q-VD-OPh Mechanism of Action



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Caption: Q-VD-OPh inhibits both initiator and effector caspases.

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## References

- 1. [bdbiosciences.com](http://bdbiosciences.com) [bdbiosciences.com]
- 2. Q-VD-OPh | Caspase non-selective inhibitor | Hello Bio [hellobio.com](http://hellobio.com)

- 3. caymanchem.com [caymanchem.com]
- 4. adipogen.com [adipogen.com]
- 5. selleckchem.com [selleckchem.com]
- 6. apexbt.com [apexbt.com]
- 7. resources.rndsystems.com [resources.rndsystems.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Preparation of Q-VD-OPh Stock Solution]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b10766077#q-vd-oph-stock-solution-preparation-protocol\]](https://www.benchchem.com/product/b10766077#q-vd-oph-stock-solution-preparation-protocol)

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